molecular formula C18H19Cl2NO3S B5064385 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide

Katalognummer B5064385
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: CFWPACDLJNWTRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide, also known as DBeQ, is a small molecule inhibitor that has shown promising results in scientific research for its ability to selectively inhibit the activity of the protein IKKε. This protein is involved in the regulation of several cellular processes, including inflammation and immunity, making DBeQ a potential candidate for the development of new therapeutic treatments for a variety of diseases.

Wirkmechanismus

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide selectively inhibits the activity of IKKε, a protein kinase that is involved in the regulation of several cellular processes, including inflammation and immunity. By blocking the activity of IKKε, this compound can reduce inflammation and improve disease symptoms in animal models. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of IKKε.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of IKKε activity, the reduction of inflammation, and the induction of apoptosis in cancer cells. In animal models, this compound has been shown to improve disease symptoms in autoimmune disorders and reduce tumor growth in cancer models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide is its selectivity for IKKε, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of this compound is its relatively low potency compared to other IKKε inhibitors, which may limit its efficacy in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, this compound could be used in combination with other therapies to enhance their efficacy and reduce side effects. Overall, this compound shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.

Synthesemethoden

The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichlorobenzyl mercaptan to form the intermediate compound 3,4-dichlorobenzylthioanisole. This compound is then reacted with ethyl chloroacetate to form the ester intermediate, which is then hydrolyzed to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of IKKε, which is often overexpressed in cancer cells. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms in animal models. In viral infections, this compound has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.

Eigenschaften

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3S/c1-23-16-6-4-13(10-17(16)24-2)18(22)21-7-8-25-11-12-3-5-14(19)15(20)9-12/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPACDLJNWTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.